1-Benzyl-3-(methylamino)piperidin-2-one
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Overview
Description
1-Benzyl-3-(methylamino)piperidin-2-one is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic amine that is widely used in organic synthesis and pharmaceutical applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-3-(methylamino)piperidin-2-one typically involves the reaction of piperidine derivatives with benzyl and methylamine groups. One common method is the reductive amination of 1-benzyl-4-piperidone with methylamine in the presence of a reducing agent such as sodium triacetoxyborohydride . The reaction is carried out under mild conditions, usually at room temperature, to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reductive amination techniques. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-3-(methylamino)piperidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The benzyl and methylamine groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, amine derivatives, and substituted piperidine compounds.
Scientific Research Applications
1-Benzyl-3-(methylamino)piperidin-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on neurotransmitter systems.
Medicine: It is investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: The compound is used in the production of various fine chemicals and as a building block in chemical synthesis
Mechanism of Action
The mechanism of action of 1-Benzyl-3-(methylamino)piperidin-2-one involves its interaction with specific molecular targets in the body. The compound is believed to modulate neurotransmitter systems by binding to receptors and altering their activity. This modulation can lead to changes in neuronal signaling and has potential therapeutic effects in the treatment of neurological disorders .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A basic six-membered heterocyclic amine.
1-Benzyl-4-piperidone: A precursor in the synthesis of 1-Benzyl-3-(methylamino)piperidin-2-one.
N-Benzylpiperidine: A related compound with similar structural features.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of benzyl and methylamine groups makes it a valuable intermediate in organic synthesis and a potential candidate for drug development .
Properties
Molecular Formula |
C13H18N2O |
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Molecular Weight |
218.29 g/mol |
IUPAC Name |
1-benzyl-3-(methylamino)piperidin-2-one |
InChI |
InChI=1S/C13H18N2O/c1-14-12-8-5-9-15(13(12)16)10-11-6-3-2-4-7-11/h2-4,6-7,12,14H,5,8-10H2,1H3 |
InChI Key |
CISHVRGOUPPTED-UHFFFAOYSA-N |
Canonical SMILES |
CNC1CCCN(C1=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
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